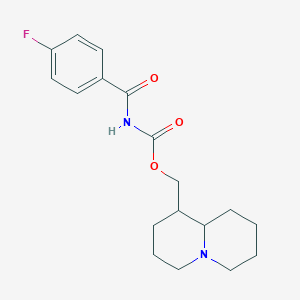
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-fluorobenzoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-fluorobenzoyl)carbamate is a complex organic compound that belongs to the class of quinolizidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-fluorobenzoyl)carbamate typically involves multiple steps:
Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the N-(4-fluorobenzoyl)carbamate Group: This step involves the reaction of the quinolizidine core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the N-(4-fluorobenzoyl)carbamate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-fluorobenzoyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinolizidine N-oxide derivatives.
Reduction: Formation of reduced quinolizidine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-fluorobenzoyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2,3
Propriétés
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(4-fluorobenzoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c19-15-8-6-13(7-9-15)17(22)20-18(23)24-12-14-4-3-11-21-10-2-1-5-16(14)21/h6-9,14,16H,1-5,10-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTAXOPUMYCJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B5955716.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[2-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B5955719.png)
![2-[(2-Methylnaphthalen-1-yl)methyl]-5-phenyltetrazole](/img/structure/B5955721.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B5955733.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5955735.png)
![5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5955744.png)
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5955764.png)


![6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B5955780.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-phenoxyacetamide](/img/structure/B5955785.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-hydroxy-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5955788.png)

![N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B5955801.png)
